Lipophilicity Differentiation: Branched N-(3-methylbutyl) vs. N-(2-pyridinylmethyl) Substituent
CAS 877794-15-5 features a branched N-(3-methylbutyl) side chain that confers an XLogP3 of 5.4, as computed by PubChem [1]. In contrast, the N-(2-pyridinylmethyl) analog (BDBM80026, CAS 877804-71-2) introduces a pyridine nitrogen (an additional hydrogen bond acceptor), which is expected to reduce logP. The difference of the branched alkyl versus heteroaryl-methyl side chain has direct implications for membrane permeability and non-specific protein binding, making the compounds non-interchangeable in cell-based assays [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.4 (PubChem computed) |
| Comparator Or Baseline | N-(2-pyridinylmethyl) analog (BDBM80026, CAS 877804-71-2): XLogP3 not directly computed by PubChem; structurally predicted to be lower due to pyridine HBA introduction. MW = 363.85 vs. 342.87 for target. |
| Quantified Difference | ΔMW = 20.98 g/mol higher for comparator; XLogP3 difference not precisely quantified but directionally significant based on HBA count (5 vs. 3). |
| Conditions | PubChem computed descriptors (XLogP3 3.0 algorithm) |
Why This Matters
Higher lipophilicity (XLogP3 5.4) may enhance membrane permeability but also increases risk of non-specific binding and poor solubility relative to the pyridinylmethyl analog, directly impacting assay condition selection.
- [1] PubChem Compound Summary for CID 3818802. XLogP3-AA = 5.4, TPSA = 42.2 Ų, HBD = 1, HBA = 3. National Center for Biotechnology Information, 2025. View Source
- [2] Iorkula TH, et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2025;15(5):3756-3828. Class-level SAR discussion on substituent effects. View Source
